3-chloro-2-(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-chloro-2-[3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2F4N3O/c23-17-2-1-3-19(25)16(17)12-32-15-6-4-13(5-7-15)20-8-9-31(30-20)21-18(24)10-14(11-29-21)22(26,27)28/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTQMYHQPGCAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C3=NN(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2F4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boronic acid derivatives under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 3-chloro-2-(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine exhibit potent anticancer properties. The pyrazole moiety is known to interact with various biological targets involved in cancer proliferation and survival pathways.
Case Studies
- Inhibition of Tumor Growth : A study demonstrated that derivatives of this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Targeting Kinases : The compound has been shown to inhibit specific kinases that are crucial for tumor growth. This inhibition leads to reduced phosphorylation of key substrates involved in cell signaling pathways.
Agricultural Chemistry Applications
Pesticidal Properties
The trifluoromethyl group in the compound enhances its lipophilicity, making it a candidate for agricultural applications as a pesticide or herbicide.
Data Table: Pesticidal Efficacy
Material Science Applications
Polymeric Materials
The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and chemical resistance.
Case Studies
- Thermal Stability Enhancement : Research indicates that polymers blended with this compound exhibit improved thermal degradation temperatures compared to unmodified polymers.
- Chemical Resistance : The presence of the trifluoromethyl group contributes to the overall chemical resistance of the polymer, making it suitable for use in harsh environments.
Mechanism of Action
The mechanism of action of 3-chloro-2-(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Substituent Effects on Pyridine/Pyrimidine Cores
Key Observations :
- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to methoxy or methyl groups in analogs .
- Halogen positioning : The 2-chloro-6-fluorobenzyloxy group in the target differs from 3-chloro-2-fluorobenzyl in ’s compound, which may alter steric interactions in binding pockets .
- Heterocyclic diversity : Pyrimidine and quinazoline cores in analogs (e.g., ) offer distinct π-π stacking capabilities compared to the pyridine core of the target.
Functional Group Variations in Pyrazole Derivatives
Key Observations :
- The target’s benzyloxy-pyrazole linkage provides rigidity and planar geometry, contrasting with the flexible thiazolane-dione system in ’s compound .
- Amino-pyrazole derivatives (e.g., ) prioritize hydrogen-bonding interactions, while the target’s ether-linked pyrazole may favor hydrophobic binding .
Biological Activity
3-Chloro-2-(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a complex organic compound that has attracted attention in pharmaceutical research due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure composed of a pyridine ring substituted with chloro, trifluoromethyl, and pyrazolyl groups, alongside a phenyl ring with chloro and fluorobenzyl substituents. Its molecular formula is , with a molecular weight of 466.25 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The precise mechanism of action remains under investigation; however, preliminary studies suggest that it may inhibit certain kinases or phosphatases, which are crucial in cell signaling and proliferation.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In a screening of a drug library on multicellular spheroids, this compound demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated an IC50 value in the low micromolar range, suggesting potent activity against tumor cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro assays have shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it has been reported to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Table 1: Biological Activity Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 466.25 g/mol |
| IC50 (Anticancer) | Low micromolar range |
| Antimicrobial Activity | Effective against MRSA and Gram-negative bacteria |
Table 2: Case Studies on Biological Activity
Case Studies
Case Study 1: Anticancer Screening
In a comprehensive study published in 2019, researchers screened various compounds for their anticancer properties using multicellular spheroids as a model system. The results indicated that the compound exhibited significant cytotoxicity against multiple cancer cell lines, emphasizing its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results demonstrated that it effectively inhibited the growth of MRSA and other pathogens, showcasing its potential as a therapeutic agent in treating infections caused by resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
